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molecular formula C7H17NO2 B8501690 1-Amino-3-(tert-butoxy)propan-2-ol

1-Amino-3-(tert-butoxy)propan-2-ol

Cat. No. B8501690
M. Wt: 147.22 g/mol
InChI Key: ZKHHFKLWZNETDR-UHFFFAOYSA-N
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Patent
US05182296

Procedure details

100 g of 1,2-epoxypropyl tert.-butyl ether are added dropwise to 500 ml of conc. aqueous ammonia under ice-cooling and the mixture is stirred at room temperature for 20 hours. The reaction mixture is evaporated under reduced pressure to remove the aqueous ammonia. Chloroform is added to the residue. The mixture is dried with potassium carbonate. Insoluble materials are filtered off and the filtrate is evaporated to remove the solvent. The residue is distilled under reduced pressure. 49.3 g of 1-amino-3-tert.-butoxy-2-propanol are obtained.
Name
1,2-epoxypropyl tert.-butyl ether
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH:6]1[O:9][CH:7]1[CH3:8])([CH3:4])([CH3:3])[CH3:2].[NH3:10]>>[NH2:10][CH2:8][CH:7]([OH:9])[CH2:6][O:5][C:1]([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
1,2-epoxypropyl tert.-butyl ether
Quantity
100 g
Type
reactant
Smiles
C(C)(C)(C)OC1C(C)O1
Name
Quantity
500 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the aqueous ammonia
ADDITION
Type
ADDITION
Details
Chloroform is added to the residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture is dried with potassium carbonate
FILTRATION
Type
FILTRATION
Details
Insoluble materials are filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NCC(COC(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 49.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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